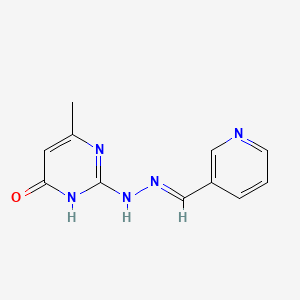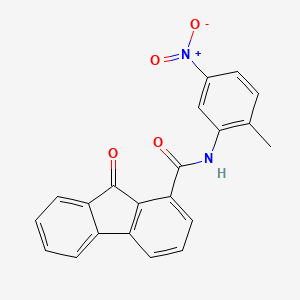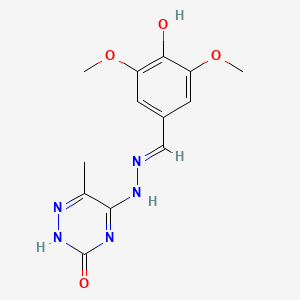
nicotinaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
Descripción general
Descripción
Nicotinaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, also known as HMPH, is a chelating agent that has been widely used in scientific research. It is a bidentate ligand that forms stable complexes with metal ions, particularly iron (Fe), copper (Cu) and zinc (Zn). Due to its unique chemical properties, HMPH has been studied extensively for its potential applications in various fields, including biochemistry, medicine, and environmental science.
Mecanismo De Acción
The mechanism of action of nicotinaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone involves the formation of stable complexes with metal ions. The bidentate ligand binds to metal ions through two nitrogen atoms, forming a six-membered chelate ring. This complexation process can enhance or inhibit the biological activity of metal ions, depending on the specific metal ion and the biological system under study.
Biochemical and Physiological Effects:
nicotinaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, depending on the metal ion and the biological system under study. For example, nicotinaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can enhance the activity of iron-containing enzymes, such as ribonucleotide reductase and cytochrome c oxidase, by providing a stable coordination environment for the metal ion. On the other hand, nicotinaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the activity of copper-containing enzymes, such as superoxide dismutase, by sequestering the metal ion and preventing its interaction with the enzyme active site.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using nicotinaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in lab experiments include its high affinity for metal ions, its stability in aqueous solutions, and its relatively low toxicity. nicotinaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can be used to selectively remove metal ions from biological samples, allowing for the analysis of metal ion-dependent processes. However, the limitations of using nicotinaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone include its potential interference with other metal ion-dependent processes and its potential toxicity at high concentrations.
Direcciones Futuras
There are many future directions for the use of nicotinaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in scientific research. One potential application is in the development of new metal ion-based therapies for diseases, such as cancer and neurodegenerative disorders. Another direction is in the study of metal ion homeostasis and regulation in cells and organisms. Additionally, the development of new nicotinaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone analogs with improved metal ion selectivity and affinity could lead to new insights into metal ion-dependent processes.
Aplicaciones Científicas De Investigación
Nicotinaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been widely used in scientific research as a chelating agent for metal ions. It has been shown to have high affinity for iron, copper, and zinc ions, which are essential for many biological processes. nicotinaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been used to study the role of metal ions in enzyme catalysis, protein folding, and gene expression. It has also been used to investigate the effects of metal ion deficiency and toxicity on cellular functions and disease development.
Propiedades
IUPAC Name |
4-methyl-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-8-5-10(17)15-11(14-8)16-13-7-9-3-2-4-12-6-9/h2-7H,1H3,(H2,14,15,16,17)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBYRTSSJRMXOJ-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide](/img/structure/B3718374.png)

![N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide](/img/structure/B3718394.png)
![N,N-diethyl-2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3718399.png)
![2-hydroxybenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B3718405.png)
![7-(3-chloro-2-buten-1-yl)-3-methyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3718409.png)



![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(1H-indol-3-ylmethylene)propanohydrazide](/img/structure/B3718443.png)



![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B3718475.png)